molecular formula C12H9Cl2N3O2 B8676506 Methyl 5-(3,4-dichlorophenylamino)pyrazine-2-carboxylate

Methyl 5-(3,4-dichlorophenylamino)pyrazine-2-carboxylate

Cat. No.: B8676506
M. Wt: 298.12 g/mol
InChI Key: BIUQFWACBIDVML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(3,4-dichlorophenylamino)pyrazine-2-carboxylate is a useful research compound. Its molecular formula is C12H9Cl2N3O2 and its molecular weight is 298.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H9Cl2N3O2

Molecular Weight

298.12 g/mol

IUPAC Name

methyl 5-(3,4-dichloroanilino)pyrazine-2-carboxylate

InChI

InChI=1S/C12H9Cl2N3O2/c1-19-12(18)10-5-16-11(6-15-10)17-7-2-3-8(13)9(14)4-7/h2-6H,1H3,(H,16,17)

InChI Key

BIUQFWACBIDVML-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=C(C=N1)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3,4-dichloroaniline (1.127 g, 6.95 mmol) and methyl 5-chloropyrazine-2-carboxylate (0.6 g, 3.48 mmol) in dioxane (32 mL) was heated at 100° C. for 7 days, then cooled to room temperature and concentrated. The residue was triturated with methanol and filtered. The brown filter cake was washed with methanol and dried to yield methyl 5-(3,4-dichlorophenylamino)pyrazine-2-carboxylate (0.53 g, 51%). 1H NMR (400 MHz, DMSO-d6) δ ppm 10.44 (1H, s), 8.81 (1H, d, J=1.26 Hz), 8.30 (1H, d, J=1.51 Hz), 8.21 (1H, d, J=2.26 Hz), 7.46-7.73 (2H, m), 3.58 (2H, s). LCMS: R.T.=4.07; [M+H]+=298.12.
Quantity
1.127 g
Type
reactant
Reaction Step One
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One

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